molecular formula C6H7ClN2O B8751997 2-Chloro-1-(pyrimidin-2-yl)ethanol

2-Chloro-1-(pyrimidin-2-yl)ethanol

Cat. No. B8751997
M. Wt: 158.58 g/mol
InChI Key: HYFHXPYDSYFBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(pyrimidin-2-yl)ethanol is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-chloro-1-pyrimidin-2-ylethanol

InChI

InChI=1S/C6H7ClN2O/c7-4-5(10)6-8-2-1-3-9-6/h1-3,5,10H,4H2

InChI Key

HYFHXPYDSYFBNC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(CCl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-1-pyrimidin-2-ylethanone (6.15 g, 39.3 mmol) was dissolved in ethanol (125 ml) and CeCl3.7H2O (14.64 g, 39.3 mmol) was added. Stirring was continued for 10 min then sodium borohydride (1.49 g, 39.3 mmol) was added over 2 min. After 1 hr the solid was filtered and the filtrate evaporated. Sat. ammonium chloride solution (25 ml) was added followed by brine (250 ml) and the mixture adjusted to pH3-4 with 1N.HCl. Extraction with ethyl acetate (3×250 ml) afforded an amber oil which was chromatographed over silica gel (150 g) to give the product as a pale yellow oil (3.85 g) Physical characteristics are as follows: Anal. Found: C, 45.08; H, 4.47; N, 17.46.
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
CeCl3.7H2O
Quantity
14.64 g
Type
reactant
Reaction Step Two
Quantity
1.49 g
Type
reactant
Reaction Step Three

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